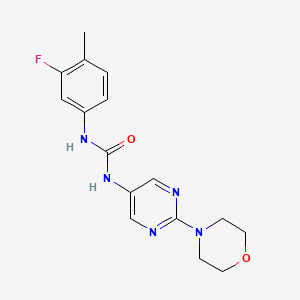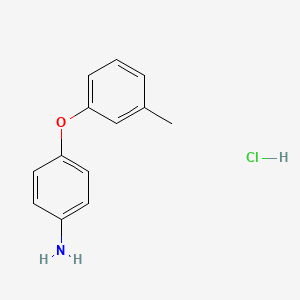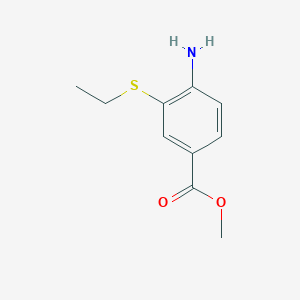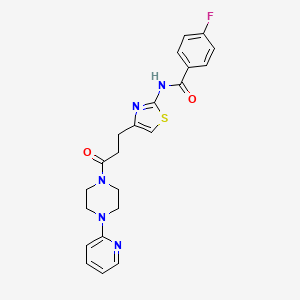![molecular formula C7H13ClN4 B2414629 [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride CAS No. 2169998-45-0](/img/structure/B2414629.png)
[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine class of compounds, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis route for this compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds . The exact molecular structure of this specific compound is not available in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
One-Pot Assembly of Pyrrole Derivatives : A study by Glotova et al. (2013) demonstrates the synthesis of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines, involving pyrrole derivatives similar to the compound , highlighting their potential for various chemical applications (Glotova et al., 2013).
Design and Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives, illustrating the diverse chemical applications of pyrrole compounds in creating complex molecular structures (Menges et al., 2013).
Synthesis of Substituted Pyrrolo Derivatives : Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the versatility of pyrrole-based compounds in chemical synthesis (Goto et al., 1991).
Biological Activities
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) explored the antimicrobial properties of 1,2,4-triazole derivatives, indicating the biological significance of compounds structurally related to the compound (Bektaş et al., 2007).
Tuberculostatic Activity of Triazole Derivatives : Bogdanowicz et al. (2012) investigated the tuberculostatic activity of triazole derivatives, showing the potential of such compounds in therapeutic applications (Bogdanowicz et al., 2012).
Synthesis and Biological Activity of Triazolo-pyrimidines : Chen and Shi (2008, 2009) synthesized and evaluated the biological activity of triazolo-pyrimidines, highlighting their potential in pharmacological research (Chen & Shi, 2008), (Chen & Shi, 2009).
作用機序
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to inhibit necroptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure .
Result of Action
Similar compounds have been reported to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Action Environment
Similar compounds have been reported to be stable under room temperature .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride involves the reaction of 3-methyl-5-nitro-1H-pyrrole with hydrazine hydrate to form 3-methyl-5-amino-1H-pyrrole. This intermediate is then reacted with ethyl chloroformate to form 3-methyl-5-(ethoxycarbonylamino)-1H-pyrrole, which is further reacted with sodium azide to form 3-methyl-5-(azidoformamido)-1H-pyrrole. The final step involves the reaction of this intermediate with methylamine to form the desired compound, which is then converted to the dihydrochloride salt.", "Starting Materials": ["3-methyl-5-nitro-1H-pyrrole", "hydrazine hydrate", "ethyl chloroformate", "sodium azide", "methylamine", "hydrochloric acid", "diethyl ether"], "Reaction": ["Step 1: React 3-methyl-5-nitro-1H-pyrrole with hydrazine hydrate in the presence of hydrochloric acid to form 3-methyl-5-amino-1H-pyrrole.", "Step 2: React 3-methyl-5-amino-1H-pyrrole with ethyl chloroformate in the presence of triethylamine to form 3-methyl-5-(ethoxycarbonylamino)-1H-pyrrole.", "Step 3: React 3-methyl-5-(ethoxycarbonylamino)-1H-pyrrole with sodium azide in the presence of triethylamine to form 3-methyl-5-(azidoformamido)-1H-pyrrole.", "Step 4: React 3-methyl-5-(azidoformamido)-1H-pyrrole with methylamine in the presence of diethyl ether to form [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine.", "Step 5: Convert the compound to the dihydrochloride salt by reacting with hydrochloric acid." ] } | |
CAS番号 |
2169998-45-0 |
分子式 |
C7H13ClN4 |
分子量 |
188.66 g/mol |
IUPAC名 |
(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;/h6H,2-4,8H2,1H3;1H |
InChIキー |
WPIKAXRMJPDBEO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1CC(C2)CN.Cl.Cl |
正規SMILES |
CC1=NN=C2N1CC(C2)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)



![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)


